![molecular formula C18H16ClNO2 B288021 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CLQ-219, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its potent anticancer activity. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One potential direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of this compound to gain a better understanding of its anticancer activity. Finally, the potential applications of this compound in other fields, such as drug discovery and development, could also be explored.
Synthesis Methods
The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves several steps, including the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form the corresponding enamine. This intermediate is then reacted with ethyl acetoacetate and cycloheptanone to yield the final product.
Scientific Research Applications
2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against various cancer cell lines.
properties
Product Name |
2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one |
---|---|
Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16ClNO2/c1-2-20-16-6-4-3-5-15(18(16)22)17(21)12-9-13-7-10-14(19)11-8-13/h3-12H,2H2,1H3,(H,20,22)/b12-9+ |
InChI Key |
VNDIZLLTCNWEGA-FMIVXFBMSA-N |
Isomeric SMILES |
CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.